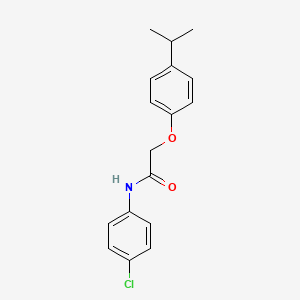

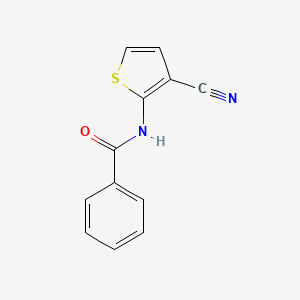

![molecular formula C12H13N3O2S B5552504 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound that has garnered interest in the scientific community for its potential applications in medicinal chemistry. Although the exact compound was not directly found in the search, related thiadiazole derivatives have been extensively studied for their antimicrobial, antitumor, and various pharmacological activities. Thiadiazoles, in general, exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves condensation reactions that integrate various functional groups into the thiadiazole core, enhancing the compound's biological activity. A common approach includes reacting thiobenzamides with specific reagents under controlled conditions to introduce different substituents, facilitating the synthesis of a wide range of derivatives (Aggarwal & Hooda, 2021).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as their inhibitory action against several strains of fungi. These studies suggest the potential of thiadiazole derivatives in therapeutic intervention for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Anticancer Applications

Derivatives of 1,3,4-thiadiazole have been explored for their antiproliferative properties against various cancer cell lines. For instance, novel thiadiazole derivatives bearing an amide moiety have shown significant inhibitory effects against human tumor cell lines, indicating their potential as cytotoxic agents (Almasirad et al., 2016). Furthermore, certain compounds exhibited high DNA protective ability against oxidative damage, underscoring their relevance in cancer therapy (Gür et al., 2020).

Anticonvulsant Potential

Thiadiazole derivatives have been identified for their promising anticonvulsant activity. Quality control methods have been developed for compounds demonstrating high anticonvulsive activity, positioning them as potential candidates for further clinical studies (Sych et al., 2018).

Enzyme Inhibition

Thiadiazole derivatives have also been evaluated for their inhibitory activity against enzymes such as β-glucuronidase. This enzyme is involved in various physiological processes, and its inhibition can be of therapeutic interest in diseases like cancer and certain metabolic disorders. Some thiadiazole compounds exhibited superior inhibitory activity compared to standard inhibitors, highlighting their potential in enzyme-targeted therapies (Taha et al., 2019).

Propiedades

IUPAC Name |

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-5-3-4-6-9(8)11(16)13-12-15-14-10(18-12)7-17-2/h3-6H,7H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBHUVBDPLADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)